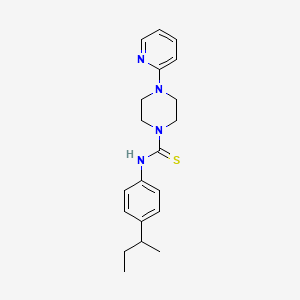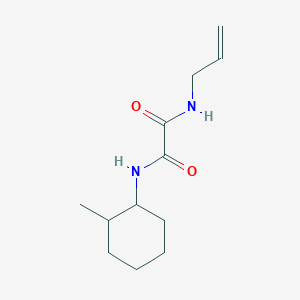
N-1-adamantyl-N'-(4,6-dimethyl-2-pyridinyl)urea
Vue d'ensemble
Description
Adamantane is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . It is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability . Various functional groups can be introduced onto the tertiary bridgehead carbons under suitable reaction conditions, leading to a family of adamantane derivatives .
Synthesis Analysis
Typical synthetic methods for polymers carrying adamantyl substituents in their side chains include introducing adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups . A variety of vinyl monomers are capable of undergoing living anionic polymerization to afford polymers with predictable molecular weights and narrow molecular weight distributions .
Molecular Structure Analysis
The tetrahedral (Td) symmetry and spherical structure of the adamantane molecule lead to easy sublimation due to the low intermolecular forces . In several cases, the introduced adamantyl groups afford steric hindrance to prevent side reactions and control the addition modes of the polymerization .
Chemical Reactions Analysis
The resulting adamantyl-substituted polymers show extremely high glass transition temperatures and high thermal stability derived from the stiff adamantyl substituents compared with the corresponding parent polymers .
Mécanisme D'action
While specific information on the mechanism of action of “N-1-adamantyl-N’-(4,6-dimethyl-2-pyridinyl)urea” is not available, similar compounds have been shown to act as dual modulators of the Cannabinoid CB2 Receptor and Fatty Acid Amide Hydrolase . These compounds were tested for their CB2R affinity/selectivity and CB2R and FAAH activity .
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-(4,6-dimethylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-11-3-12(2)19-16(4-11)20-17(22)21-18-8-13-5-14(9-18)7-15(6-13)10-18/h3-4,13-15H,5-10H2,1-2H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHKHYNDNBGOJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC23CC4CC(C2)CC(C4)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyridin-2-yl)-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4117252.png)
![ethyl 5-benzyl-2-[({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4117270.png)
![4-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4117277.png)
![1-[3-(benzyloxy)phenyl]-7-chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4117290.png)
![2-[(2-chloro-5-methylphenoxy)acetyl]-N-(2,4-dichlorophenyl)hydrazinecarboxamide](/img/structure/B4117296.png)
![N-butyl-2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4117304.png)
![4-[5-({2-[(2-methyl-2H-tetrazol-5-yl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B4117307.png)
![N-1-adamantyl-4-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4117314.png)


![2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide](/img/structure/B4117344.png)

